molecular formula C22H16O4 B14014532 4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2h-chromen-2-one CAS No. 3449-31-8

4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2h-chromen-2-one

Cat. No.: B14014532
CAS No.: 3449-31-8
M. Wt: 344.4 g/mol
InChI Key: UQQONGPTWUTIEJ-UHFFFAOYSA-N
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Description

4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 4-hydroxyphenyl group at position 4 and a 4-methoxyphenyl group at position 2. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The hydroxyl and methoxy substituents on the aromatic rings modulate its physicochemical properties, such as solubility and bioavailability, while influencing its pharmacological profile.

Properties

CAS No.

3449-31-8

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

4-(4-hydroxyphenyl)-3-(4-methoxyphenyl)chromen-2-one

InChI

InChI=1S/C22H16O4/c1-25-17-12-8-15(9-13-17)21-20(14-6-10-16(23)11-7-14)18-4-2-3-5-19(18)26-22(21)24/h2-13,23H,1H3

InChI Key

UQQONGPTWUTIEJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)O

Origin of Product

United States

Preparation Methods

Reaction Overview

A novel and efficient method for synthesizing 3-(substituted phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives, including the target compound, involves a three-component Mannich reaction catalyzed by biogenic zinc oxide nanoparticles (ZnO NPs). The reaction combines 4-hydroxycoumarin, an aromatic aldehyde (such as 4-methoxybenzaldehyde for the 4-methoxyphenyl substituent), and ethylamine under mild conditions in aqueous media.

Experimental Conditions

  • Catalyst: Biogenic ZnO nanoparticles (5 mol%)
  • Solvent: Water (10 mL)
  • Temperature: Room temperature
  • Reaction time: 10–15 minutes
  • Workup: Reaction monitored by thin-layer chromatography, quenched with water, filtered, and purified by recrystallization from ethanol

Reaction Scheme

$$
\text{4-hydroxycoumarin} + \text{4-methoxybenzaldehyde} + \text{ethylamine} \xrightarrow[\text{H}_2\text{O}, \text{r.t.}]{\text{ZnO NPs}} \text{4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one derivative}
$$

Product Characterization and Yield

  • The product is isolated as a solid with high purity.
  • Yields reported are up to 98% for similar derivatives.
  • Characterization techniques include FT-IR (showing characteristic O–H, N–H, C=O bands), ^1H NMR (singlets corresponding to hydroxyl and amino protons, aromatic multiplets), and HRMS confirming molecular weight.

Advantages

  • Green synthesis using water as solvent
  • Mild reaction conditions
  • High yield and purity
  • Recyclability of the ZnO nanoparticle catalyst

Ionic Liquid-Catalyzed Solvent-Free Synthesis

Reaction Overview

An alternative green synthesis employs the ionic liquid triethylammonium hydrogen sulfate [Et3NH][HSO4] as both solvent and catalyst in a solvent-free, one-pot three-component reaction involving:

  • 4-hydroxycoumarin
  • 4-methoxybenzaldehyde
  • Dicyclohexylamine (as the amine component)

This method produces 3-((dicyclohexylamino)(4-methoxyphenyl)methyl)-4-hydroxy-2H-chromen-2-one derivatives.

Experimental Conditions

  • Catalyst loading: 20 mol% [Et3NH][HSO4]
  • Temperature: Room temperature
  • Solvent: None (solvent-free)
  • Reaction time: Variable, optimized for maximum yield
  • Product isolation: Filtration and recrystallization

Optimization Data

Catalyst Loading (mol%) Yield (%)
5 72
10 85
15 90
20 92
25 92

Note: Yield plateaued at 20 mol% catalyst loading, indicating optimal concentration.

Product Characterization

  • Confirmed by IR, ^1H NMR, ^13C NMR, mass spectrometry, and elemental analysis
  • Structures consistent with expected Mannich adducts

Catalyst Reusability

  • The ionic liquid catalyst demonstrated good recyclability without significant loss of activity over multiple cycles.

Comparative Summary of Preparation Methods

Feature Biogenic ZnO Nanoparticles Method Ionic Liquid [Et3NH][HSO4] Method
Catalyst Type Biogenic ZnO nanoparticles Ionic liquid (triethylammonium hydrogen sulfate)
Solvent Water Solvent-free
Reaction Temperature Room temperature Room temperature
Reaction Time 10–15 minutes Variable, optimized
Yield Up to 98% Up to 92%
Product Purification Recrystallization from ethanol Filtration and recrystallization
Catalyst Recyclability Yes Yes
Environmental Impact Green, aqueous medium Green, solvent-free

Full Research Findings and Analysis

  • The Mannich reaction catalyzed by biogenic ZnO nanoparticles is a rapid and eco-friendly route to synthesize coumarin derivatives with high yields and purity, suitable for scale-up and pharmaceutical applications.
  • The ionic liquid method offers an efficient solvent-free alternative, minimizing waste and simplifying product isolation, with demonstrated catalyst recyclability and good yields.
  • Both methods allow structural variation by changing the aromatic aldehyde and amine components, enabling synthesis of a library of derivatives for biological screening.
  • Characterization data consistently confirm the formation of the target compound with expected functional groups and molecular weights.
  • Biological activity studies (though beyond the scope of preparation) confirm the relevance of these compounds as antimicrobial and antifungal agents, highlighting the importance of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The chromen-2-one core can be reduced to a chroman-2-one using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 4-(4-oxophenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one.

    Reduction: Formation of 4-(4-hydroxyphenyl)-3-(4-methoxyphenyl)chroman-2-one.

    Substitution: Formation of 4-(4-hydroxyphenyl)-3-(4-substituted phenyl)-2H-chromen-2-one.

Scientific Research Applications

4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially modulating their activity. The chromen-2-one core can interact with enzymes and receptors, influencing cellular signaling pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives
Compound Name Substituents (Position) Key Biological Activity Physicochemical Properties Reference
Target Compound 4-(4-Hydroxyphenyl), 3-(4-Methoxyphenyl) Not explicitly reported Moderate solubility (estimated) -
3-(4-Methoxyphenyl)-2H-chromen-2-one (30) Oxazole-linked 4-methoxybenzylidene Potent antibacterial activity Higher lipophilicity (LogP)
5,7-Dihydroxy-2-(4-MP)-chromen-4-one (11a) 2-(4-Methoxyphenyl), thiomorpholinomethyl Not reported Enhanced polarity (lower LogP)
3,3'-[(4-HP)methyl]bis-chromenone Bis-chromenone with 4-hydroxyphenyl Solvent-sensitive fluorescence High aqueous solubility
2-(4-Fluorophenyl)-3-hydroxy-chromen-4-one 2-(4-Fluorophenyl), 3-hydroxy Antimicrobial activity Moderate solubility

Key Observations:

  • Methoxy vs. Hydroxy Groups: Methoxy groups (e.g., in compound 30) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility. Hydroxy groups (e.g., in 3,3'-[(4-HP)methyl]bis-chromenone) increase polarity and solubility but may reduce metabolic stability .
  • Hybrid Substituents: The target compound’s combination of 4-hydroxyphenyl and 4-methoxyphenyl groups may balance solubility and bioavailability, though direct data are lacking.

Research Findings and Implications

  • Antibacterial Optimization: Methoxy-substituted coumarins (e.g., 30 ) are promising leads for antibiotic development due to their enhanced lipophilicity and target affinity .
  • Solubility Challenges: Hydroxy-substituted derivatives (e.g., ) require formulation strategies to mitigate rapid metabolic clearance .
  • Structure-Activity Relationships (SAR): Electron-donating groups (e.g., methoxy) enhance antibacterial activity, while electron-withdrawing groups (e.g., fluoro) favor antifungal effects .

Biological Activity

4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one, also known as a phenylcoumarin derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C22H16O4
  • Molecular Weight : 344.36 g/mol
  • CAS Number : 1022282-99-0

1. Antioxidant Activity

Phenolic compounds, including coumarins, are known for their antioxidant properties. Studies have shown that 4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one exhibits significant free radical scavenging activity. This is attributed to the presence of hydroxyl groups, which can donate electrons and neutralize free radicals.

2. Anticancer Properties

Research indicates that this compound possesses anticancer activity against various cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of cell cycle regulators such as cyclin D1 and p53 .

Cell LineIC50 (µM)Mechanism of Action
MCF-715Induction of apoptosis
HeLa20Cell cycle arrest at G2/M phase
A54925Inhibition of proliferation

3. Antimicrobial Activity

The compound has demonstrated antimicrobial effects against various bacterial strains and fungi. In particular, it showed significant activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .

MicroorganismMIC (µg/mL)Type of Activity
Candida albicans32Antifungal
Staphylococcus aureus64Antibacterial

4. Anti-inflammatory Effects

In vitro studies have indicated that this phenylcoumarin derivative can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential application in treating inflammatory diseases .

The biological activities of 4-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one can be attributed to several mechanisms:

  • Free Radical Scavenging : The hydroxyl groups are effective in scavenging reactive oxygen species.
  • Cell Cycle Regulation : The compound influences key regulatory proteins involved in cell cycle progression.
  • Cytokine Modulation : It alters the expression levels of inflammatory mediators.

Case Studies

  • Anticancer Study : A study conducted on MCF-7 cells showed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as a chemotherapeutic agent.
  • Antimicrobial Research : An investigation into the antimicrobial properties revealed that the compound inhibited biofilm formation in Candida species at sub-MIC levels, suggesting its utility in preventing infections associated with biofilm development.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 4-(4-hydroxyphenyl)-3-(4-methoxyphenyl)-2H-chromen-2-one?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation, where a chalcone intermediate forms by reacting 4-hydroxyacetophenone with a substituted benzaldehyde derivative. For example, derivatives of similar coumarins are synthesized using malonic acid and phenol in the presence of phosphorus oxychloride and zinc chloride under solid-phase conditions . Modifications to the hydroxyl or methoxy groups can be achieved via alkylation or acetylation, as demonstrated in the synthesis of 7-substituted coumarins using chloropropoxy groups under basic conditions .

Q. How is the structural integrity of this compound validated after synthesis?

  • Methodological Answer : A combination of spectroscopic techniques is essential:

  • ¹H/¹³C-NMR : Confirms substituent positions and coupling patterns (e.g., aromatic protons at δ 6.8–8.0 ppm for methoxyphenyl groups) .
  • IR Spectroscopy : Detects functional groups such as carbonyl (C=O stretch ~1700 cm⁻¹) and hydroxyl (broad peak ~3200–3500 cm⁻¹) .
  • UV/Vis : Identifies chromophore absorption bands (e.g., λmax ~300–350 nm for conjugated coumarin systems) .

Q. What are the key stability considerations for this compound under experimental conditions?

  • Methodological Answer : Stability depends on substituent reactivity. The hydroxyl group may oxidize under acidic or oxidative conditions, requiring inert atmospheres (e.g., N₂) during reactions. Methoxy groups enhance electron density, increasing susceptibility to electrophilic substitution. Solvent choice (e.g., acetonitrile/water mixtures) can stabilize fluorescence properties for photostability studies .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined, and what software is recommended?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection involves a diffractometer (MoKα radiation, λ = 0.71073 Å), followed by structure solution via direct methods (e.g., SHELXS) and refinement using SHELXL. The SHELX suite is widely used for small-molecule crystallography due to its robustness in handling high-resolution data and twinned crystals . WinGX and ORTEP provide visualization and refinement interfaces .

Q. What computational approaches are suitable for analyzing its bioactivity mechanisms?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina can model interactions with biological targets (e.g., HIV-1 reverse transcriptase or nematicidal enzymes). For example, chalcone derivatives show binding affinity to active sites via π-π stacking and hydrogen bonding .
  • QSAR Studies : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity using descriptors like logP and Hammett constants .

Q. How can researchers resolve contradictions in spectral or crystallographic data?

  • Methodological Answer :

  • Data Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) to identify misassignments .
  • Twinned Crystals : Use SHELXL’s TWIN/BASF commands to refine twinning fractions and improve R-factors .
  • Dynamic Effects : For ambiguous NOE signals, variable-temperature NMR or 2D-COSY experiments clarify conformational dynamics .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Methodological Answer :

  • Functional Group Interconversion : Replace the hydroxyl group with carbamate or trifluoromethyl groups to enhance membrane permeability (e.g., 7-trifluoromethyl derivatives show improved fluorescence for ion detection) .
  • Hybrid Analogues : Combine coumarin with chalcone or β-nitrostyrene scaffolds to target multiple biological pathways (e.g., antiproliferative activity against cancer cell lines via MTT assays) .

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